Cas no 954046-79-8 (N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide)

N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide moiety linked to a 2-phenylmorpholine group via a propyl spacer. This structure combines the pharmacophoric elements of both furan and morpholine derivatives, suggesting potential utility in medicinal chemistry and drug discovery. The phenylmorpholine component may enhance binding affinity to certain biological targets, while the furan carboxamide group could contribute to metabolic stability. The propyl linker provides flexibility, potentially improving conformational adaptability for target interactions. This compound may serve as a valuable intermediate or scaffold for the development of bioactive molecules, particularly in central nervous system or antimicrobial research, though further studies are required to fully elucidate its properties and applications.
N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide structure
954046-79-8 structure
Product Name:N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide
CAS No:954046-79-8
MF:C18H22N2O3
MW:314.378884792328
CID:6278736
PubChem ID:16892533
Update Time:2025-10-30

N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide
    • 954046-79-8
    • AKOS024490867
    • F5022-0143
    • VU0630079-1
    • N-(3-(2-phenylmorpholino)propyl)furan-2-carboxamide
    • N-[3-(2-phenylmorpholin-4-yl)propyl]furan-2-carboxamide
    • Inchi: 1S/C18H22N2O3/c21-18(16-8-4-12-22-16)19-9-5-10-20-11-13-23-17(14-20)15-6-2-1-3-7-15/h1-4,6-8,12,17H,5,9-11,13-14H2,(H,19,21)
    • InChI Key: JOWNKVWXNDVHEE-UHFFFAOYSA-N
    • SMILES: O1CCN(CCCNC(C2=CC=CO2)=O)CC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 314.16304257g/mol
  • Monoisotopic Mass: 314.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.7Ų

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N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide Related Literature

Additional information on N-3-(2-phenylmorpholin-4-yl)propylfuran-2-carboxamide

N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide (CAS No. 954046-79-8): An Overview of a Promising Compound in Pharmaceutical Research

N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide (CAS No. 954046-79-8) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of morpholine derivatives and features a furan ring, which contributes to its distinct pharmacological properties. In this article, we will delve into the chemical characteristics, biological activities, and recent research developments surrounding N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide.

The chemical structure of N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide is characterized by a furan ring attached to a propyl chain, which is further substituted with a morpholine ring containing a phenyl group. This intricate arrangement imparts the compound with specific physicochemical properties, such as solubility, stability, and bioavailability. The morpholine moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Recent studies have highlighted the potential of N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide in various therapeutic areas. One notable area of interest is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis, making it a promising candidate for the treatment of diseases characterized by aberrant kinase activity.

In addition to its enzymatic inhibition properties, N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases are a significant health burden globally, and there is a continuous need for new and effective treatments. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation and associated tissue damage. These findings suggest that N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide could be developed into a novel anti-inflammatory drug.

The pharmacokinetic profile of N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide has also been studied extensively. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an orally administered therapeutic agent. Furthermore, the compound has demonstrated low toxicity in animal models, suggesting that it may have a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of N-3-(2-Phenylmorpholin-4-yl)propylfuran-2-carboxamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with specific conditions. These trials are ongoing, and further data will be needed to fully assess the potential of this compound as a therapeutic agent.

In conclusion, N-3-(2-Phenylmorpholin-4-y l)prop ylf uran - 2 - car box amide (CAS No . 95 40 46 - 79 - 8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in pharmaceutical research. As research continues to advance, it is anticipated that this compound will contribute significantly to the discovery and development of new treatments for various diseases.

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